molecular formula C20H15F4N3O2 B2472236 N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide CAS No. 921574-90-5

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2472236
CAS No.: 921574-90-5
M. Wt: 405.353
InChI Key: VZZMCGSJXJYJIO-UHFFFAOYSA-N
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Description

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide: is a complex organic compound characterized by the presence of fluorine, pyridazinone, and benzamide functional groups

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its specific functional groups.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorophenylhydrazine and 3-(trifluoromethyl)benzoic acid. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism by which N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound’s fluorophenyl and pyridazinone groups are likely to interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness: Compared to similar compounds, N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide is unique due to the presence of both fluorophenyl and trifluoromethyl groups. These groups enhance the compound’s stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N3O2/c21-16-6-4-13(5-7-16)17-8-9-18(28)27(26-17)11-10-25-19(29)14-2-1-3-15(12-14)20(22,23)24/h1-9,12H,10-11H2,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZMCGSJXJYJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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